2,6-dimethoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
Description
The compound 2,6-dimethoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide features a tetrahydroquinoline core substituted at the 1-position with a 4-methoxybenzenesulfonyl group and at the 6-position with a 2,6-dimethoxybenzamide moiety. Its synthesis likely involves sulfonylation of the tetrahydroquinoline nitrogen followed by amidation of the aromatic amine. Key structural attributes include:
- Sulfonyl group: Enhances metabolic stability and modulates solubility.
- Methoxy substituents: Influence electronic properties and steric interactions.
Properties
IUPAC Name |
2,6-dimethoxy-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6S/c1-31-19-10-12-20(13-11-19)34(29,30)27-15-5-6-17-16-18(9-14-21(17)27)26-25(28)24-22(32-2)7-4-8-23(24)33-3/h4,7-14,16H,5-6,15H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTKGVIPYMOPBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=C(C=CC=C4OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds have shown potent antimicrobial, anticancer, and anti-neuroinflammatory properties. The exact targets and their roles are still under investigation.
Mode of Action
It’s believed to interact with its targets, leading to changes that result in its antimicrobial, anticancer, and anti-neuroinflammatory effects. More research is needed to elucidate the exact interactions and resulting changes.
Biochemical Pathways
Given its reported properties, it’s likely that it affects multiple pathways related to microbial growth, cancer cell proliferation, and neuroinflammation. The downstream effects of these pathway alterations would be context-dependent and require further study.
Biological Activity
2,6-Dimethoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological models, and potential clinical implications.
- Common Name : this compound
- CAS Number : 1040659-73-1
- Molecular Formula : CHNOS
- Molecular Weight : 482.5 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. The presence of methoxy and sulfonyl groups enhances its binding affinity to various receptors and enzymes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cell proliferation and survival.
- Receptor Modulation : It can modulate receptor activity related to inflammatory responses and cell growth.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.
These results suggest that the compound has a potent inhibitory effect on cancer cell growth.
Anti-inflammatory Activity
The compound has shown promising anti-inflammatory effects in preclinical models. It reduces the production of pro-inflammatory cytokines and inhibits pathways such as NF-kB.
Study 1: Anticancer Efficacy
In a study examining the effects of the compound on A-549 lung cancer cells, treatment resulted in a significant reduction in cell viability and induction of apoptosis. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins.
Study 2: Anti-inflammatory Effects
In a model of induced inflammation using lipopolysaccharide (LPS), treatment with the compound significantly decreased levels of TNF-alpha and IL-6. This suggests its potential as an anti-inflammatory agent in conditions such as arthritis or psoriasis.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related molecules from the evidence:
Key Research Findings
Sulfonyl-Containing Analogs ()
- Sulfonyl groups (e.g., in compounds [1–15]) improve thermal stability and resistance to enzymatic degradation. The target compound’s 4-methoxybenzenesulfonyl group likely enhances solubility in polar solvents compared to non-methoxy analogs .
- IR spectroscopy confirms the absence of C=O in triazole derivatives (compounds [7–9]), contrasting with the target’s benzamide C=O stretch at 1660–1680 cm⁻¹ .
Electrochemical Levelers (CTDB, )
- CTDB’s tetrahydroquinoline core with a diazenyl group facilitates adsorption onto Au electrodes, suppressing uneven electrodeposition. The target’s benzamide may lack this interfacial activity due to reduced π-conjugation compared to CTDB’s nitrile and azo groups .
- SFG/DFG spectroscopy shows CTDB’s nitrile groups interact strongly with ionic liquids ([BMP][TFSA]), whereas the target’s methoxy groups would favor hydrophobic interactions .
Bioactive Analogs ()
- Propanamide-linked tetrahydroquinoline derivatives (14k, 14l) exhibit high µ-opioid receptor (MOR) affinity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
